molecular formula C23H31N5O3 B603975 N-{2-[4-(3-cyclopentylpropanoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1224157-03-2

N-{2-[4-(3-cyclopentylpropanoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Cat. No.: B603975
CAS No.: 1224157-03-2
M. Wt: 425.5g/mol
InChI Key: AQNJQCQRONBOLZ-UHFFFAOYSA-N
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Description

N-{2-[4-(3-cyclopentylpropanoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(3-cyclopentylpropanoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the piperazine moiety and the cyclopentylpropanoyl group. Common reagents used in these steps include various amines, carboxylic acids, and coupling agents. Reaction conditions often involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity through crystallization or chromatography, and implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(3-cyclopentylpropanoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinazoline ring can be oxidized to form a ketone.

    Reduction: The carbonyl group in the cyclopentylpropanoyl moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like alkyl halides or amines under basic conditions.

Major Products

    Oxidation: Formation of quinazoline ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-{2-[4-(3-cyclopentylpropanoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(3-cyclopentylpropanoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-3-methoxybenzamide: A selective dopamine D4 receptor ligand.

    3-(piperazin-1-yl)-1,2-benzothiazole derivatives: Known for their antibacterial activity.

Uniqueness

N-{2-[4-(3-cyclopentylpropanoyl)-1-piperazinyl]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is unique due to its specific structural features, such as the combination of a quinazoline core with a cyclopentylpropanoyl group and a piperazine moiety

Properties

CAS No.

1224157-03-2

Molecular Formula

C23H31N5O3

Molecular Weight

425.5g/mol

IUPAC Name

N-[2-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]ethyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C23H31N5O3/c29-20(10-9-17-5-1-2-6-17)28-15-13-27(14-16-28)12-11-24-23(31)21-25-19-8-4-3-7-18(19)22(30)26-21/h3-4,7-8,17H,1-2,5-6,9-16H2,(H,24,31)(H,25,26,30)

InChI Key

AQNJQCQRONBOLZ-UHFFFAOYSA-N

SMILES

C1CCC(C1)CCC(=O)N2CCN(CC2)CCNC(=O)C3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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